molecular formula C21H19ClN4O3S B10927834 N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10927834
M. Wt: 442.9 g/mol
InChI Key: UWQGHWNIPWWCEW-FOKLQQMPSA-N
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Description

“N-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” is a complex organic compound that features multiple functional groups, including furan, triazole, and phenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” typically involves multi-step organic reactions. The key steps may include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxy group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.

    Formation of the triazole ring: This can be synthesized via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

    Final assembly: The final compound is assembled through condensation reactions, often under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

“N-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its multiple functional groups may interact with various biological targets.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN4O3S

Molecular Weight

442.9 g/mol

IUPAC Name

(E)-1-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl]-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C21H19ClN4O3S/c1-13-9-17(10-14(2)19(13)22)28-12-16-7-6-15(29-16)11-23-26-20(18-5-4-8-27-18)24-25-21(26)30-3/h4-11H,12H2,1-3H3/b23-11+

InChI Key

UWQGHWNIPWWCEW-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)/C=N/N3C(=NN=C3SC)C4=CC=CO4

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C=NN3C(=NN=C3SC)C4=CC=CO4

Origin of Product

United States

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